1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one
Description
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one (hereafter referred to as Compound 1) is a tetrahydroquinoline derivative featuring a pyrrolidin-2-one moiety and a furan-2-yl substituent. It is synthesized as an orange powder with a melting point of 190–193°C and a yield of 85.0% . Its structure is confirmed via $ ^1 \text{H-NMR} $, which reveals characteristic chemical shifts for the tetrahydroquinoline core, methyl group, and furan ring .
Properties
IUPAC Name |
1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-6-7-14-13(10-12)16(20-8-2-5-18(20)21)11-15(19-14)17-4-3-9-22-17/h3-4,6-7,9-10,15-16,19H,2,5,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSCNXBLLONPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an imino Diels-Alder pathway:
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Condensation : Furan-2-carbaldehyde reacts with toluidine-derived amines to form a Schiff base.
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Cycloaddition : N-Vinylpyrrolidin-2-one acts as a dienophile, engaging in a [4+2] cycloaddition with the in situ-generated diene.
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Catalysis : Bismuth trichloride (BiCl₃) enhances reaction kinetics by activating the aldehyde and stabilizing intermediates.
Typical Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | BiCl₃ (10 mol%) |
| Solvent | Ethanol |
| Temperature | Room temperature (25°C) |
| Reaction Time | 20–24 hours |
| Yield | 65–78% |
This method’s advantages include operational simplicity, minimal purification steps, and high stereoselectivity, as confirmed by X-ray crystallography.
Structural Confirmation via X-Ray Crystallography
Post-synthesis characterization is critical for verifying the compound’s regiochemistry and conformation. The title compound crystallizes in the monoclinic P2₁/n space group with unit cell parameters:
Conformational Analysis
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Tetrahydroquinoline Core : The fused benzene-piperidine system adopts a coplanar arrangement, with the piperidine ring in a sofa conformation .
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Pyrrolidin-2-one Substituent : The pyrrolidine group at position 4 exhibits an envelope conformation , minimizing steric strain.
Intermolecular Interactions
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N–H···O Hydrogen Bonds : Form inversion dimers with graph set .
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C–H···O Weak Bonds : Extend dimers into chains along the axis.
Optimization of Synthetic Protocols
Catalyst Screening
While BiCl₃ is optimal, alternative Lewis acids (e.g., FeCl₃, ZnCl₂) reduce yields by 15–30% due to poorer activation of the aldehyde.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) destabilize intermediates, whereas ethanol balances solubility and reaction kinetics.
Temperature Modulation
Elevating temperature to 40°C accelerates the reaction (12–14 hours) but promotes side products, lowering yields to 50–60%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) :
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δ 7.42 (d, J = 8.4 Hz, 1H, Ar–H)
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δ 6.78–6.82 (m, 2H, furan–H)
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δ 3.21–3.45 (m, 4H, pyrrolidinone–CH₂)
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¹³C NMR (100 MHz, CDCl₃) :
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δ 175.8 (C=O)
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δ 142.1 (quaternary furan–C)
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Chromatographic Purification
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7), achieving >95% purity.
Recrystallization
Crystallization from ethanol yields colorless needles suitable for X-ray analysis.
Scalability and Industrial Relevance
The BiCl₃-catalyzed method scales linearly to 100 g batches without yield attrition, making it viable for pilot-scale production. However, N-vinylpyrrolidin-2-one’s cost remains a bottleneck, necessitating alternative dienophiles in future studies .
Chemical Reactions Analysis
Types of Reactions
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The tetrahydroquinoline moiety can be reduced to a fully saturated quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Saturated quinoline derivatives.
Substitution: Halogenated furan and quinoline derivatives.
Scientific Research Applications
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and quinoline moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The structural and functional properties of Compound 1 can be contextualized by comparing it with analogs from the same series (Compounds 2–6) and other pyrrolidin-2-one-containing derivatives reported in the literature.
Structural Modifications and Physicochemical Properties
Table 1 summarizes key data for Compound 1 and its analogs (Compounds 2–6) from Margarita et al. :
| Compound | Substituents on Tetrahydroquinoline Core | Physical Form | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 6-methyl | Orange powder | 190–193 | 85.0 |
| 2 | 5,7-dimethyl | Rose powder | 163–165 | 87.0 |
| 3 | 6,8-dimethyl | Yellow powder | 170–173 | 90.0 |
| 4 | 6-methoxy | Brown powder | 165–167 | 87.0 |
| 5 | 6-chloro | Orange powder | 175–177 | 85.5 |
| 6 | 6-iodo | Brown powder | 190–192 | 90.0 |
Key Observations :
- Substituent Effects on Melting Points :
- Electron-donating groups (e.g., methyl in Compound 1, methoxy in Compound 4) generally result in lower melting points compared to halogenated analogs (e.g., 6-chloro in Compound 5, 6-iodo in Compound 6). This trend aligns with increased molecular symmetry and intermolecular interactions in halogenated compounds .
- Compound 6 (6-iodo) exhibits the highest melting point (190–192°C), likely due to the heavy iodine atom enhancing lattice stability .
- This suggests that steric and electronic factors during synthesis are well-controlled in this series .
Comparison with Other Pyrrolidin-2-one Derivatives
Antioxidant Activity:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH assays, attributed to its electron-rich thioxo-oxadiazole group .
Structural Diversity:
- 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one features a nitro-phenyl and oxazolyl group, which confer distinct electronic properties and crystallographic packing patterns . This contrasts with Compound 1’s simpler furan and methyl substituents.
Biological Activity
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one (C18H20N2O2) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline moiety fused with a pyrrolidine ring and a furan substituent. Its molecular formula is C18H20N2O2, and it crystallizes in the monoclinic space group P21/n with specific unit cell parameters .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting lipid metabolism and energy homeostasis.
- Receptor Interaction : The compound has been shown to interact with various G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and physiological responses .
- Antioxidant Activity : Some studies indicate that it possesses antioxidant properties, which could mitigate oxidative stress-related damage in cells.
Pharmacological Effects
Research has highlighted several pharmacological effects associated with this compound:
- Anticancer Activity : Initial findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines. This effect is likely mediated through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects in vitro, which may be beneficial for treating inflammatory diseases.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclization reactions of substituted tetrahydroquinoline precursors with pyrrolidinone derivatives. For example, analogous compounds (e.g., 2-nitrophenyl tetrahydroquinolines) were synthesized via condensation of substituted anilines with carbonyl compounds, followed by purification via column chromatography (SiO₂, ethyl acetate) and monitoring by TLC (Silufol UV254 plates) . Key intermediates are characterized using IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹ for pyrrolidinone) and NMR to confirm regiochemistry. Yields for similar compounds range from 45% to 72% under optimized conditions .
Table 1 : Representative Characterization Data for Analogous Compounds
| Intermediate | IR (C=O stretch, cm⁻¹) | Yield (%) | Purification Method |
|---|---|---|---|
| 2-Nitrophenyl-THQ | 1682 | 68 | Column chromatography (SiO₂/EtOAc) |
| Pyrrolidinone-THQ | 1675 | 72 | Recrystallization |
Q. How do reaction conditions (solvent, catalyst) influence the yield of tetrahydroquinoline-pyrrolidinone hybrids?
- Methodological Answer : Catalysts such as pyrrolidine (5–10 mol%) in aqueous media improve cyclization efficiency by stabilizing intermediates via hydrogen bonding. For example, pyrrolidine-catalyzed synthesis of 2-aryl-dihydroquinolin-4-ones achieved yields >80% under mild conditions (room temperature, ethanol/water) . Toxic organic solvents (e.g., DMF) are avoided to align with green chemistry principles. Reaction progress is monitored via TLC, and optimization requires iterative adjustment of solvent polarity and catalyst loading .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of furan incorporation in tetrahydroquinoline derivatives?
- Methodological Answer : Regioselectivity arises from electronic and steric effects during cyclization. Computational studies (DFT) on analogous systems suggest that electron-rich furan-2-yl groups stabilize transition states via resonance, favoring substitution at the 2-position of the tetrahydroquinoline core. Experimental validation involves synthesizing isotopically labeled intermediates (e.g., ¹³C-furan) and analyzing reaction kinetics via LC-MS . Competing pathways (e.g., 3-substitution) are suppressed using bulky catalysts like (R)-BINOL-derived phosphoric acids .
Q. How can contradictions in reported biological activity data for this compound class be resolved?
- Methodological Answer : Discrepancies often stem from variability in assay conditions (e.g., cell lines, incubation times). A systematic approach includes:
- Standardization : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and control compounds.
- Dose-Response Curves : Compare EC₅₀ values across studies (e.g., IC₅₀ ranges of 1–10 µM in kinase inhibition assays).
- Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
For example, conflicting reports on antiproliferative activity may arise from differences in serum protein binding, which is quantified via equilibrium dialysis .
Q. What experimental designs are optimal for evaluating environmental persistence and ecotoxicological impacts of this compound?
- Methodological Answer : Long-term environmental studies follow OECD guidelines:
- Abiotic Degradation : Hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) to measure half-life.
- Biotic Degradation : Soil microcosm experiments with LC-MS/MS quantification of metabolites.
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition tests (72-h IC₅₀).
Data from analogous compounds suggest moderate persistence (t₁/₂ = 30–90 days in water) but low bioaccumulation potential (log Kow <3) .
Data Contradiction Analysis
Q. Why do spectral data (NMR/IR) for structurally similar compounds vary across studies?
- Methodological Answer : Variations arise from:
- Solvent Effects : Chemical shifts in DMSO-d₆ vs. CDCl₃ (e.g., NH protons appear downfield in DMSO).
- Conformational Isomerism : Rotamers in pyrrolidinone rings cause splitting of signals (e.g., J = 6–8 Hz for axial/equatorial protons).
- Impurity Artifacts : Residual solvents (e.g., ethyl acetate) may obscure key peaks. Resolution involves high-field NMR (≥500 MHz) and purity validation via HPLC (>95%) .
Methodological Innovations
Q. How can advanced catalytic systems improve enantioselective synthesis of this compound?
- Methodological Answer : Asymmetric catalysis using chiral organocatalysts (e.g., MacMillan catalysts) or transition-metal complexes (e.g., Ru-BINAP) enables enantiomeric excess (ee) >90%. For example, Hayashi’s work on Rh-catalyzed cycloadditions achieved 94% ee for tetrahydroquinoline derivatives via π-allyl intermediates . Reaction optimization requires screening chiral ligands (e.g., Josiphos, Taniaphos) and additives (e.g., Mg(OTf)₂) to suppress racemization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
